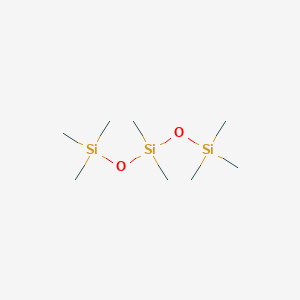

Octamethyltrisiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Immiscible with water

Immiscible with alcohol

Miscible with chloroform; soluble in chlorinated hydrocarbons, benzene, toluene, xylene, n-hexane, petroleum spirits, ether, amyl acetate; very slightly soluble in isopropyl alcohol; insoluble in methanol, acetone

Synonyms

Canonical SMILES

Octamethyltrisiloxane (MDM, L3) is a high-purity, linear volatile methyl siloxane (lVMS) characterized by its ultra-low surface tension, complete evaporation profile, and high dielectric strength. As an odorless, non-polar fluid, it serves as a critical carrier solvent, precision cleaning agent, and thermal management fluid in industrial workflows. Crucially for procurement, it is recognized as a VOC-exempt solvent by the US EPA and serves as a direct, environmentally compliant replacement for heavily regulated cyclic siloxanes. Its specific balance of a moderate evaporation rate—slower than hexamethyldisiloxane (HMDS) but faster than decamethyltetrasiloxane—makes it highly suitable for applications requiring extended open times without leaving residual contamination [1].

Substituting Octamethyltrisiloxane with generic alternatives often leads to regulatory bottlenecks or process failures. Cyclic siloxanes like D4 and D5 are facing severe global restrictions under REACH (classified as Substances of Very High Concern due to bioaccumulation), making them unviable for long-term procurement in consumer and industrial formulations. Conversely, using the lighter linear analog hexamethyldisiloxane (HMDS) results in excessively rapid evaporation, which can cause moisture condensation (blushing) in coatings or provide insufficient working time in carrier applications. Heavier analogs like decamethyltetrasiloxane (L4) leave transient residues that disrupt precision electronics cleaning. Therefore, L3 provides a necessary middle-ground of balanced volatility, zero-residue evaporation, and strict regulatory compliance[1].

Higher Thermal Decomposition Threshold vs. Lighter Analogs

In high-temperature thermal management and Organic Rankine Cycle (ORC) applications, fluid stability dictates system limits. Experimental thermal stress testing demonstrates that Octamethyltrisiloxane (MDM) resists appreciable thermal decomposition up to 260 °C. In direct comparison, the lighter analog Hexamethyldisiloxane (MM) begins to exhibit decomposition at a lower threshold of 240 °C under identical closed-system stress conditions[1].

| Evidence Dimension | Thermal decomposition onset temperature |

| Target Compound Data | 260 °C |

| Comparator Or Baseline | Hexamethyldisiloxane (MM) at 240 °C |

| Quantified Difference | 20 °C higher thermal stability threshold |

| Conditions | 80-hour constant thermal stress in a closed vessel with vapor pressure monitoring |

Allows engineers to operate thermal management systems and power cycles at higher maximum temperatures, improving thermodynamic efficiency and extending fluid lifespan.

Controlled Vapor Pressure for Extended Open Time

Octamethyltrisiloxane provides a highly controlled evaporation profile essential for formulated coatings and precision cleaning. At 23 °C, it exhibits a vapor pressure of 0.52 kPa. This is significantly lower than that of Hexamethyldisiloxane (HMDS), which has a vapor pressure exceeding 4.0 kPa under similar conditions, yet L3 still achieves 100% evaporation without leaving non-volatile residues [1].

| Evidence Dimension | Vapor pressure at 23 °C |

| Target Compound Data | 0.52 kPa |

| Comparator Or Baseline | Hexamethyldisiloxane (HMDS) at >4.0 kPa |

| Quantified Difference | ~8x lower vapor pressure |

| Conditions | Standard ambient temperature (23 °C) |

Prevents premature drying in carrier solvent applications, ensuring uniform film formation and deeper penetration in precision cleaning before the solvent flashes off.

Ultra-Low Surface Tension for Complex Geometry Penetration

The efficacy of a solvent in precision cleaning and coating depends heavily on its ability to wet substrates. Octamethyltrisiloxane features an ultra-low surface tension of 16.2 mN/m. This is substantially lower than standard industrial solvents such as isopropanol (approx. 22 mN/m) or water (72 mN/m). This characteristic enables L3 to penetrate microscopic crevices, blind holes, and densely packed electronic assemblies that traditional solvents cannot effectively reach[1].

| Evidence Dimension | Liquid surface tension |

| Target Compound Data | 16.2 mN/m |

| Comparator Or Baseline | Isopropanol (~22 mN/m) |

| Quantified Difference | 5.8 mN/m lower surface tension than IPA |

| Conditions | Pendant drop technique at 23 °C |

Guarantees superior spreading and defect-free wetting on low-energy surfaces, critical for semiconductor manufacturing and high-performance coatings.

VOC-Exempt Status and SVHC Avoidance

Regulatory compliance is a primary driver for siloxane procurement. Octamethyltrisiloxane is classified as a VOC-exempt solvent by the US EPA, meaning it does not contribute to tropospheric ozone formation. Furthermore, unlike cyclic siloxanes such as Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5)—which are restricted under European REACH regulations as Substances of Very High Concern (SVHC) due to bioaccumulation—L3 is not subject to these severe restrictions [1].

| Evidence Dimension | Regulatory restriction status (REACH/EPA) |

| Target Compound Data | VOC-exempt; Non-SVHC |

| Comparator Or Baseline | D4 and D5 (Classified as SVHCs, restricted to <0.1% in wash-off products) |

| Quantified Difference | Complete exemption vs. strict <0.1% usage limits |

| Conditions | US EPA VOC regulations and EU REACH SVHC candidate list |

Eliminates regulatory risk and compliance costs, making it a compliant drop-in replacement for D4/D5 in global product formulations.

Precision Electronics and Semiconductor Cleaning

Leveraging its ultra-low surface tension (16.2 mN/m) and zero-residue evaporation profile, Octamethyltrisiloxane is highly effective for cleaning delicate electronic components, PCBs, and semiconductor wafers. It easily penetrates tight clearances under surface-mounted components where heavier solvents fail, while its moderate vapor pressure prevents the rapid thermal drop and moisture condensation associated with HMDS [1].

Two-Phase Immersion Cooling and Thermal Management

Due to its high dielectric strength and higher thermal decomposition threshold (260 °C), L3 is utilized as a dielectric heat transfer fluid. It is procured for direct liquid cooling of high-density data center servers, EV battery thermal management, and Organic Rankine Cycle (ORC) systems, providing a 20 °C higher stability threshold than lighter siloxanes like HMDS [2].

Carrier Fluid for Cosmetics and Personal Care Formulations

As global regulations phase out D4 and D5 cyclic siloxanes due to SVHC classifications, Octamethyltrisiloxane serves as a compliant, drop-in carrier fluid. Its specific evaporation rate provides the desired sensory feel and working time for active ingredient delivery in antiperspirants, skin creams, and hair care products without triggering VOC or REACH compliance issues [3].

Environmentally Compliant Industrial Coatings and Adhesives

In the formulation of silicone-based adhesives, sealants, and conformal coatings, L3 acts as a VOC-exempt viscosity reducer. Its ability to lower the surface tension of the formulation ensures excellent substrate wetting on low-energy surfaces, while its controlled volatility ensures smooth, bubble-free film formation during the curing process .

References

- [1] U.S. Patent No. 5,456,856A. "Azeotrope and azeotrope-like compositions of octamethyltrisiloxane." (1995).

- [2] Keulen, L., et al. "Thermal stability of hexamethyldisiloxane and octamethyltrisiloxane." Energy (2018).

- [3] Fenix Outdoor. "Management Guideline Chemical Guideline and Restricted Substances List."

Physical Description

Color/Form

Clear colorless liquids

Boiling Point

Vapor Density

Density

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 128 of 195 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 67 of 195 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Dimethicone may be used with simethicone in oral pharmaceutical formulations used in the treatment of flatulence.

The FDA has proposed classifying dimethicone as Category 1 (recognized as safe and effective) for use as a skin protectant up to 30% in infants, children, and adults with the labeling: Warning. Not to be applied over puncture wounds, infections, or lacerations. The FDA has also proposed dimethicone as Category 1 in the treatment and prevention of diaper rash.

Treatment of head lice using physically acting preparations based on silicones /dimethicone 4% lotion/ is currently replacing insecticide use due to widespread resistance to neurotoxic agents.

/Experimental Therapy/ ... This trial we assessed the efficacy of a product containing a high (92%) concentration of the silicone oil dimeticone (identical in composition to NYDA(R)), as compared to a 1% permethrin lotion. METHODS: Randomized, controlled, observer blinded clinical trial. Participants were recruited from a poor urban neighborhood in Brazil where pediculosis capitis was highly prevalent. To minimize reinfestation during the trial, participants (145 children aged 5-15 years with head lice infestations) were transferred to a holiday resort outside the endemic area for a period of 9 days. Two applications of dimeticone or 1% permethrin were done, seven days apart. Outcome measures were defined as cure (absence of vital head lice) after first application and before and after second applications, degree of itching, cosmetic acceptability, and clinical pathology. RESULTS: Overall cure rates were: day 2 - dimeticone 94.5% (95% CI: 86.6% - 98.5%) and permethrin 66.7% (95% CI: 54.6% - 77.3%; p < 0.0001); day 7 - dimeticone 64.4% (95% CI: 53.3% - 75.3%) and permethrin 59.7% (95% CI: 47.5% - 71.1%; p = 0.5); day 9 - dimeticone 97.2% (95% CI: 90.3% - 99.7%) and permethrin 67.6% (95% CI: 55.4%-78.2%); p < 0.0001). Itching was reduced similarly in both groups. Cosmetic acceptability was significantly better in the dimeticone group as compared to the permethrin group (p = 0.01). Two mild product-related incidents occurred in the dimeticone group. CONCLUSION: The dimeticone product is a safe and highly efficacious pediculicide...

At one time, dimethicone was used in antacid formulations. Now, simethicone is used. /Former/

Active ingredient in a lipid enhanced formula that is light and fast absorbing. ... proven to restore moisture and maintain the barrier function of the skin.

Oleaginous ointment base, skin protectant, antifoaming agent; prosthetic aid (soft tissue). /Dimethicone 350/

ATC Code

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03A - Ectoparasiticides, incl. scabicides

P03AX - Other ectoparasiticides, incl. scabicides

P03AX05 - Dimeticone

Vapor Pressure

Pictograms

Irritant

Other CAS

107-51-7

63148-62-9

Associated Chemicals

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Cosmetics -> Skin conditioning

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

Personal Care Applications

Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-: ACTIVE

Polydimethylsiloxanes are practically inert polymers.

Analytic Laboratory Methods

Determination of volatile polydimethylsiloxane by adsorption using a charcoal column and pyrolysis GC.

Atomic absorption spectrophotometric method for determination of polydimethylsiloxane residues in pineapple juice.

Polydimethylsiloxane was determined in emulsions by extraction with org solvents (eg, MeCOBu-iso or n-hexane) and subjected to gel-permeation chromatography on a polystyrene-divinylbenzene column with toluene mobile phase. The relative standard deviation was 1.9% and a calibration graph was linear in the conc range of 0.5-2.5 mg/ml.

Clinical Laboratory Methods

A quant in vivo ATR/FTIR method to det the concn of ingredients on human skin was developed. The key parameters for control of the method are prism selection, skin/prism contact, and quantitation by hand ratio using the Amide II protein band from skin as an internal standard A test procedure was developed to measure soap wash resistance of polydimethylsiloxane (dimethicone) fluids. The results from these expt indicate that dimethicone substantivity increases with increasing polymer mol wt. Other personal care ingredients can also be evaluated with this technique. The primary criterion is the presence of a distinctive absorption band in the molecule's IR spectrum and, as an example, mink oil data are presented. Finally, the utility of a substantivity aid for enhancing the soap wash resistance of a personal care ingredient was demonstrated using mink oil.

Pharmaceuticals containing di-Me siloxane were refluxed with KOH and Si(OEt)4, the mixture. was cooled and distilled. The distillate was analyzed by GC on a Diasolid ZF column at injection temp of 100 deg. The recovery and relative standard deviation were 98.1 and 2.98%, respectively.